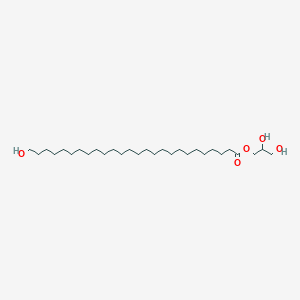

1-(26-Hydroxyhexacosanoyl)-glycerol

Description

Properties

IUPAC Name |

2,3-dihydroxypropyl 26-hydroxyhexacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O5/c30-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-29(33)34-27-28(32)26-31/h28,30-32H,1-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLJPCNYUIMBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCCC(=O)OCC(CO)O)CCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 1-(26-Hydroxyhexacosanoyl)-glycerol: A Technical Guide to its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological activity of the lipid molecule, 1-(26-Hydroxyhexacosanoyl)-glycerol. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a monoacylglycerol comprised of a glycerol (B35011) backbone esterified with the ω-hydroxy fatty acid, 26-hydroxyhexacosanoic acid. This long-chain fatty acid derivative has been identified in specific plant species and has garnered interest due to its potential biological activities. This guide will delve into the known natural sources, detailed experimental procedures for its isolation and characterization, and discuss its reported bioactivities.

Natural Occurrence

To date, this compound has been isolated from two primary plant sources. The quantitative abundance of this compound in these sources has not been extensively reported in the available literature.

| Plant Species | Family | Plant Part | Reference |

| Rourea minor | Connaraceae | Dried Stems | [1] |

| Caesalpinia decapetala | Fabaceae | Not Specified | [2] |

Experimental Protocols

The isolation and structural elucidation of this compound involve multi-step extraction and chromatographic techniques, followed by spectroscopic analysis.

Isolation from Rourea minor

The following protocol is summarized from the work of He et al. (2006)[1].

3.1.1. Extraction and Fractionation:

-

Extraction: The air-dried, powdered stems of Rourea minor are extracted with chloroform (B151607) (CHCl₃) at room temperature.

-

Solvent Partitioning: The resulting crude extract is then partitioned between different solvents to separate compounds based on polarity. A common partitioning scheme involves a hexane-methanol or a similar biphasic system.

-

Column Chromatography: The fraction containing this compound is subjected to column chromatography over silica (B1680970) gel.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

3.1.2. Purification:

-

Repeated Chromatography: Fractions enriched with the compound of interest are further purified using repeated column chromatography, often with a different solvent system or a finer grade of silica gel.

-

Recrystallization: Final purification is typically achieved by recrystallization from a suitable solvent to yield pure this compound.

3.1.3. Structural Elucidation:

The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and ester (-COO-) groups.

Isolation from Caesalpinia decapetala

The isolation of this compound from Caesalpinia decapetala has been reported in the Journal of Chinese Medicinal Materials[2]. While the full, detailed protocol from this specific source is not widely accessible, the general methodology would follow the principles of natural product isolation outlined above, involving extraction, chromatographic separation, and spectroscopic characterization.

Biological Activity

The primary biological activity reported for this compound is its antimalarial activity .

| Activity | Target Organism | IC₅₀ (µM) | Reference |

| Antimalarial | Plasmodium falciparum | 9.48 | [1] |

The reported activity is considered weak in the context of potent antimalarial drug discovery. The mechanism of action has not been elucidated.

Signaling Pathways and Experimental Workflows

As the specific signaling pathways involving this compound are currently unknown, a hypothetical biosynthetic pathway and a general experimental workflow for its isolation are presented below.

Hypothetical Biosynthesis of ω-Hydroxy Fatty Acids in Plants

The biosynthesis of long-chain ω-hydroxy fatty acids, the key component of the title molecule, is a complex process in plants involving fatty acid elongation and terminal hydroxylation, primarily for the production of cutin and suberin. The following diagram illustrates a simplified, hypothetical pathway leading to the formation of 26-hydroxyhexacosanoic acid.

Caption: Hypothetical biosynthetic pathway of 26-hydroxyhexacosanoic acid in plants.

General Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation and identification of this compound from a plant source.

Caption: General experimental workflow for the isolation of this compound.

Future Perspectives

The discovery of this compound and its initial bioactivity screening opens several avenues for future research. Further investigation into its mechanism of action against Plasmodium falciparum could provide insights into novel antimalarial targets. Quantitative studies are needed to determine the concentration of this compound in its natural sources, which would be crucial for assessing its potential as a viable natural product for further development. Additionally, exploring its presence in other plant species and investigating a broader range of biological activities are warranted. The synthesis of analogs could also be a promising strategy for developing more potent and selective therapeutic agents.

References

The Biosynthesis of ω-Hydroxy Very Long-Chain Fatty Acyl Glycerols: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ω-Hydroxy very long-chain fatty acyl glycerols (ω-OH VLCFA-glycerols) are a unique class of lipids critical to the formation of protective barriers in various biological systems. In plants, they are the fundamental building blocks of the biopolyesters cutin and suberin, which form the cuticle and suberized cell walls, respectively, providing protection against environmental stress and pathogens. In mammals, related ω-hydroxy fatty acids are essential components of lipids in the skin's stratum corneum and in secretions of the meibomian glands, contributing to the epidermal water barrier and tear film stability. This technical guide provides an in-depth overview of the biosynthesis of ω-OH VLCFA-glycerols, focusing on the well-characterized pathways in plants as a primary model. It details the key enzymatic steps, presents quantitative data on enzyme specificity, outlines experimental protocols for their study, and discusses the current understanding of analogous pathways in mammals.

Core Biosynthetic Pathway

The synthesis of ω-OH VLCFA-glycerols is a multi-step process localized primarily at the endoplasmic reticulum (ER). It can be broadly divided into three major stages:

-

De Novo Fatty Acid Synthesis and Elongation: The process begins with the synthesis of C16 and C18 fatty acids in the plastid (in plants) or cytoplasm, which are then transported to the ER. Here, a fatty acid elongase (FAE) complex extends these long-chain fatty acids to very-long-chain fatty acids (VLCFAs), typically with chain lengths of C20 to C34 or longer.

-

ω-Hydroxylation: The terminal methyl group (ω-carbon) of the VLCFA is hydroxylated by cytochrome P450 monooxygenases of the CYP4 family. This reaction is a critical modification that introduces the terminal hydroxyl group, a prerequisite for polymerization in cutin and suberin and for the unique properties of these lipids in mammalian systems.

-

Esterification to Glycerol (B35011): The resulting ω-hydroxy VLCFA, activated to its coenzyme A (CoA) thioester, is esterified to a glycerol backbone. This crucial step is catalyzed by specific glycerol-3-phosphate acyltransferases (GPATs). In the well-studied plant pathways, these enzymes exhibit a unique preference for the sn-2 position of glycerol-3-phosphate.

Key Enzymes and Quantitative Data

The biosynthesis of ω-OH VLCFA-glycerols is orchestrated by several key enzyme families. The substrate specificities of these enzymes are a major determinant of the final composition of the resulting lipids.

Fatty Acid Elongases (ELOVLs)

The ELOVL family of enzymes is responsible for the elongation of fatty acids beyond C18. Different ELOVLs exhibit specificity for different chain lengths and saturation levels. For instance, in mammals, ELOVL4 is crucial for the synthesis of the ultra-long-chain fatty acids (≥C26) found in skin and meibomian glands.

Cytochrome P450 ω-Hydroxylases

Members of the cytochrome P450 family, particularly the CYP4 clan, are responsible for the ω-hydroxylation of VLCFAs.

| Enzyme Family | Specific Enzymes (Examples) | Organism/Tissue | Substrate Preference |

| CYP4F | CYP4F2, CYP4F3B | Human | Very-long-chain fatty acids (VLCFAs)[1] |

| CYP4F | CYP4F22 | Human Skin | Ultra-long-chain fatty acids (≥C28) for ceramide synthesis[2] |

| CYP704B1 | CYP704B1 | Arabidopsis thaliana (Pollen) | Long-chain fatty acids (C14-C18) for sporopollenin (B1173437) synthesis[3] |

| CYP86A/B | CYP86A1, CYP86B1 | Arabidopsis thaliana | Fatty acids for suberin monomer synthesis |

Table 1: Key Cytochrome P450 ω-Hydroxylases. This table summarizes key enzymes involved in the ω-hydroxylation of long and very-long-chain fatty acids.

Glycerol-3-Phosphate Acyltransferases (GPATs)

The esterification of ω-hydroxy VLCFA-CoAs to glycerol-3-phosphate is a pivotal step. In plants, a specific clade of GPATs has been identified that is dedicated to the synthesis of the lipid polyesters cutin and suberin. These enzymes display unique biochemical properties.

| Enzyme | Organism | Substrate Preference (Acyl-CoA) | Regiospecificity | Key Feature |

| GPAT4 / GPAT8 | Arabidopsis thaliana | Preferentially ω-oxidized C16 & C18 acyl-CoAs over unmodified or longer chains.[2][4] | sn-2 | Bifunctional: Acyltransferase and phosphatase activity, producing 2-monoacylglycerol (2-MAG). |

| GPAT6 | Arabidopsis thaliana | Prefers ω-oxidized C16 acyl-CoAs. | sn-2 | Bifunctional: Acyltransferase and phosphatase activity, producing 2-MAG. |

| GPAT5 | Arabidopsis thaliana | Broad range of ω-oxidized and unsubstituted acyl-CoAs (C16-C24). | sn-2 | Acyltransferase activity only, producing sn-2 lysophosphatidic acid (LPA). |

Table 2: Substrate Specificities of Plant GPATs in ω-OH VLCFA-Glycerol Synthesis. This table details the known substrate preferences and key characteristics of Arabidopsis GPAT enzymes involved in cutin and suberin biosynthesis.

The relative activity of Arabidopsis GPAT8 with various acyl-CoA substrates is presented below, highlighting its strong preference for ω-oxidized C16 and C18 fatty acids.

| Acyl-CoA Substrate | Relative Activity (%) |

| C16:0 | 100 |

| 16-OH C16:0 | 450 |

| C16:0 DCA | 700 |

| C18:1 | 120 |

| 18-OH C18:1 | 800 |

| C18:1 DCA | 1100 |

| C22:0 | 20 |

| C24:0 | 15 |

Table 3: Relative Activity of Arabidopsis GPAT8 with Different Acyl-CoA Substrates. Data compiled from in vitro assays. Activity is shown relative to palmitoyl-CoA (C16:0). DCA refers to dicarboxylic acid.

Diacylglycerol Acyltransferases (DGAT) and Phospholipid:Diacylglycerol Acyltransferase (PDAT)

While GPATs are responsible for the initial acylation to form monoacylglycerols or lysophosphatidic acid, the subsequent acylation steps to form di- and triacylglycerols are catalyzed by DGAT and PDAT enzymes. DGAT utilizes an acyl-CoA pool, while PDAT transfers a fatty acid from a phospholipid, such as phosphatidylcholine, to diacylglycerol. The specificity of these enzymes for ω-hydroxy VLCFA-containing acylglycerols is an area of active research, particularly in the context of engineering plants to produce valuable hydroxy fatty acids in their seed oils.

Signaling Pathways and Biosynthetic Workflows

The biosynthetic pathway for ω-hydroxy very long-chain fatty acyl glycerols, particularly in the context of plant cutin and suberin, is a coordinated process involving multiple enzymes and cellular compartments.

Figure 1: Generalized Biosynthetic Pathway. This diagram illustrates the core enzymatic steps from long-chain fatty acids to ω-hydroxy very long-chain fatty acyl glycerols and their subsequent incorporation into biopolyesters like cutin and suberin.

Experimental Protocols

Heterologous Expression and in vitro Assay of Plant GPATs

Characterizing the substrate specificity of GPATs is fundamental to understanding their role. As these are membrane-bound enzymes, they are often studied by heterologous expression in systems like yeast (Saccharomyces cerevisiae) or insect cells.

Figure 2: Workflow for GPAT Enzyme Assay. This diagram outlines the key steps for expressing and assaying the activity of plant GPATs involved in ω-hydroxy fatty acyl glycerol synthesis.

Protocol for in vitro GPAT Assay:

-

Microsome Preparation: Yeast cells expressing the GPAT of interest are harvested and lysed. The microsomal fraction is isolated by differential centrifugation.

-

Substrate Preparation: ω-Hydroxy VLCFA-CoA substrates are synthesized from their corresponding free fatty acids. Radiolabeled [¹⁴C]glycerol-3-phosphate is used as the acyl acceptor for detection.

-

Assay Reaction: Microsomal protein is incubated in a buffered solution containing [¹⁴C]glycerol-3-phosphate and the desired acyl-CoA substrate. Reactions are typically run for a defined time at a controlled temperature (e.g., 30°C).

-

Lipid Extraction: The reaction is stopped, and lipids are extracted using a method such as the Bligh-Dyer procedure.

-

Product Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The radiolabeled products (lysophosphatidic acid and/or monoacylglycerol) are identified by comparison to standards and quantified using phosphor imaging or scintillation counting.

Analysis of ω-Hydroxy VLCFA-Glycerols by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of the monomeric composition of lipid polyesters after depolymerization.

Protocol Outline:

-

Lipid Extraction and Depolymerization: Total lipids are extracted from the tissue. For biopolyesters like cutin, the insoluble material is isolated and then depolymerized by transesterification (e.g., using sodium methoxide (B1231860) in methanol) to release the constituent fatty acid methyl esters and glycerol.

-

Derivatization: The free hydroxyl groups on the ω-hydroxy fatty acid methyl esters and glycerol are chemically modified to increase their volatility for GC analysis. A common method is silylation, which converts hydroxyl groups (-OH) into trimethylsilyl (B98337) (TMS) ethers (-O-Si(CH₃)₃) using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The compounds are separated on the GC column based on their boiling points and polarity. The mass spectrometer fragments the eluting molecules, generating a characteristic mass spectrum for each compound, which allows for its identification and quantification. The mass spectra of TMS-derivatized hydroxy fatty acids show characteristic fragmentation patterns that can be used to determine the position of the hydroxyl group.

Biosynthesis in Mammalian Systems: An Emerging Picture

While the pathways in plants are increasingly well-defined, the synthesis of ω-hydroxy VLCFA-glycerols in mammals is less understood. ω-Hydroxy fatty acids are known to be present in the lipids of the skin and meibomian glands.

-

Meibomian Glands: These glands in the eyelid secrete meibum, a lipid-rich substance that forms the outer layer of the tear film. (O-acyl)-ω-hydroxy fatty acids (OAHFAs) are a key component of meibum. Their biosynthesis is thought to involve ELOVL4 for the production of ultra-long-chain fatty acids, followed by ω-hydroxylation by cytochrome P450 enzymes like CYP4F22. However, the specific acyltransferases that esterify these ω-hydroxy fatty acids to glycerol or other lipids in meibum are still under investigation.

-

Sebaceous Glands: Human sebum contains a complex mixture of lipids, including triglycerides, wax esters, and free fatty acids. While the primary components are derived from non-hydroxylated fatty acids, the potential for ω-hydroxylation pathways to contribute to minor acylglycerol species exists, though this is not a major characterized pathway. The enzymes responsible for triglyceride synthesis in sebaceous glands, such as monoacylglycerol acyltransferases (MGATs) and diacylglycerol acyltransferases (DGATs), are known, but their activity with ω-hydroxy fatty acid substrates is not well-defined.

Conclusion and Future Directions

The biosynthesis of ω-hydroxy very long-chain fatty acyl glycerols is a fundamentally important process for creating specialized lipid barriers. Research in plants has provided a robust model, identifying a unique family of sn-2 specific glycerol-3-phosphate acyltransferases as the key enzymes for this process. This knowledge offers a powerful toolkit for metabolic engineering, for example, to produce valuable hydroxy fatty acids in crop species.

For researchers in drug development and dermatology, understanding these pathways is crucial. The integrity of the skin's lipid barrier and the tear film is paramount for health, and dysregulation of these lipids is implicated in conditions like dry eye disease and various forms of ichthyosis.

Future research should focus on:

-

Elucidating the complete biosynthetic pathways in mammalian systems, particularly identifying the specific acyltransferases responsible for creating ω-hydroxy acylglycerols in meibomian and sebaceous glands.

-

Performing detailed kinetic analysis of both plant and mammalian enzymes with a wider range of ω-hydroxy VLCFA substrates to better understand the determinants of lipid composition.

-

Developing specific inhibitors for key enzymes in these pathways to probe their physiological roles and for potential therapeutic applications.

This guide provides a comprehensive foundation for scientists and professionals engaged in the study of these unique and vital lipids, highlighting both the established knowledge and the exciting frontiers of discovery.

References

- 1. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Land-Plant-Specific Glycerol-3-Phosphate Acyltransferase Family in Arabidopsis: Substrate Specificity, sn-2 Preference, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of DGAT enzymes in triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A land-plant-specific glycerol-3-phosphate acyltransferase family in Arabidopsis: substrate specificity, sn-2 preference, and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Biological Profile of 1-(26-Hydroxyhexacosanoyl)-glycerol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(26-Hydroxyhexacosanoyl)-glycerol is a monoacylglycerol lipid composed of glycerol (B35011) and the very-long-chain omega-hydroxy fatty acid, 26-hydroxyhexacosanoic acid. While its precise biological functions are not extensively characterized, emerging evidence points to a potential role as an antimalarial agent. Furthermore, based on the well-established functions of structurally related lipids, a hypothetical role in the maintenance and integrity of the epidermal barrier can be postulated. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, including its reported antimalarial activity, a detailed experimental protocol for its in vitro assessment, and a discussion of its potential, though unconfirmed, function in skin barrier homeostasis. The information presented herein is intended to serve as a valuable resource for researchers in the fields of drug discovery, dermatology, and lipid biochemistry.

Introduction

This compound is a lipid molecule of interest due to its unique structure, featuring a long C26 omega-hydroxy fatty acid chain esterified to a glycerol backbone. While its natural occurrence has been identified in the plant kingdom, its broader biological significance is an area of active investigation. This document consolidates the available data on its biological activities, with a primary focus on its reported antimalarial properties and a secondary, speculative exploration of its potential involvement in skin barrier function.

Antimalarial Activity of this compound

The primary reported biological function of this compound is its activity against the malaria parasite, Plasmodium falciparum.

Quantitative Data

There is conflicting information regarding the potency of the antimalarial activity of this compound. A commercial supplier reports a potent inhibitory concentration (IC50), while the primary scientific literature describes its activity as weak. This discrepancy is highlighted in the table below.

| Compound | Target Organism | Reported Activity | IC50 Value | Source |

| This compound | Plasmodium falciparum | Potent | 9.48 µM | [MedChemExpress] |

| This compound | Plasmodium falciparum | Weak | Not specified | [He et al., 2006][1] |

It is crucial for researchers to consider this discrepancy when evaluating the potential of this compound as an antimalarial lead. The primary literature, which underwent peer review, should be given greater weight.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

The following is a detailed protocol for determining the in vitro antiplasmodial activity of lipid compounds like this compound. This method is based on the widely used SYBR Green I fluorescence assay, which measures the proliferation of malaria parasites by quantifying their DNA.

2.2.1. Materials and Reagents

-

Plasmodium falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II

-

SYBR Green I nucleic acid stain (10,000x concentrate)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well black, clear-bottom microplates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Chloroquine)

-

Negative control (solvent vehicle)

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

2.2.2. Procedure

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a controlled gas environment. Synchronize the parasite culture to the ring stage.

-

Plate Preparation: Serially dilute the test compound and control drugs in culture medium in a 96-well plate.

-

Infection: Prepare a parasite suspension with 1% parasitemia and 2% hematocrit. Add the parasite suspension to the wells of the pre-drugged plate.

-

Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.

-

Lysis and Staining: After incubation, lyse the red blood cells by adding lysis buffer containing a final concentration of 1x SYBR Green I to each well.

-

Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

2.2.3. Experimental Workflow

In vitro antiplasmodial assay workflow.

Potential Role in Epidermal Barrier Function (Hypothetical)

While there is no direct evidence of this compound's presence or function in the skin, the biological roles of its constituent parts—glycerol and omega-hydroxy fatty acids—are well-documented in the context of the epidermal barrier. This allows for the formulation of a hypothesis regarding its potential function.

The stratum corneum, the outermost layer of the epidermis, provides the primary barrier against water loss and external insults. This barrier is critically dependent on the highly organized lipid matrix in the intercellular space, which is primarily composed of ceramides (B1148491), cholesterol, and free fatty acids.[2]

Omega-hydroxy fatty acids are essential components of a specific class of ceramides known as ω-hydroxyceramides.[3][4] These, in turn, are precursors to acylceramides, where the omega-hydroxyl group is esterified to linoleic acid. Acylceramides are crucial for the formation of the corneocyte lipid envelope (CLE), a covalently bound lipid layer on the surface of corneocytes that is essential for the proper organization of the intercellular lipid lamellae and overall barrier integrity.[5] Deficiencies in the synthesis of ω-O-acylceramides lead to severe skin barrier defects.

Glycerol is a well-known humectant and plays a vital role in stratum corneum hydration and barrier function.

Given this context, it is plausible that this compound, as an acylglycerol containing an omega-hydroxy fatty acid, could potentially serve as a precursor or a structural component within the epidermal lipid matrix.

Hypothesized Signaling and Structural Pathway

The following diagram illustrates a hypothetical pathway where this compound or its components could be integrated into the formation of the epidermal barrier.

Hypothetical role in skin barrier formation.

Experimental Protocols for Isolation and Structural Elucidation

The isolation and identification of this compound from its natural source, Rourea minor, involved a bioassay-guided fractionation approach.

General Protocol for Bioassay-Guided Fractionation

-

Extraction: The dried plant material (e.g., stems) is ground and extracted with a solvent, such as chloroform (B151607).

-

Fractionation: The crude extract is subjected to column chromatography (e.g., silica (B1680970) gel) and eluted with a gradient of solvents of increasing polarity to separate the components into different fractions.

-

Bioassay: Each fraction is tested for the biological activity of interest (e.g., antiplasmodial activity).

-

Further Purification: The active fractions are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

-

Structure Elucidation: The chemical structure of the isolated pure compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Protocol for Lipid Extraction from Plant Tissue

-

Homogenization: Plant tissue is homogenized in a solvent mixture, often containing chloroform and methanol, to disrupt cell membranes and solubilize lipids. To inactivate lipolytic enzymes, a pre-treatment with hot isopropanol (B130326) is often employed.

-

Phase Separation: Water is added to the homogenate to create a biphasic system. The lipids partition into the lower chloroform phase.

-

Washing: The chloroform phase is washed with a salt solution (e.g., KCl) to remove non-lipid contaminants.

-

Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen to yield the total lipid extract.

-

Fractionation: The total lipid extract can then be fractionated by chromatography to isolate specific lipid classes, such as monoacylglycerols.

Synthesis

The synthesis of acylglycerols typically involves the acylation of glycerol or a glycerol derivative.

General Pathway for Acylglycerol Synthesis

The biosynthesis of triacylglycerols and many phosphoglycerols starts from glycerol-3-phosphate, which is sequentially acylated by acyl-CoA to form lysophosphatidate and then phosphatidate (diacylglycerol phosphate). Phosphatidate is a key intermediate that can be dephosphorylated to diacylglycerol, which is then acylated to form triacylglycerol. Monoacylglycerols can be formed through the hydrolysis of di- or triacylglycerols or by the acylation of glycerol.

General pathway of acylglycerol synthesis.

Conclusion

This compound presents an intriguing profile for further investigation. The conflicting reports on its antimalarial activity warrant a careful re-evaluation to ascertain its true potential. The primary literature suggests weak activity, which may temper enthusiasm for its development as a standalone antimalarial drug. However, its unique structure could still serve as a scaffold for the synthesis of more potent analogues.

The hypothetical role of this compound in skin barrier function, based on the established roles of its components, opens up a new avenue of research. Investigating its presence in the epidermis and its effects on skin hydration and barrier integrity could reveal novel functions for this class of lipids in dermatology and cosmetic science.

This technical guide provides a foundation for researchers to delve deeper into the biological functions of this compound, offering both established data and testable hypotheses to guide future studies.

References

The Discovery, Isolation, and Characterization of 1-(26-Hydroxyhexacosanoyl)-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 1-(26-Hydroxyhexacosanoyl)-glycerol, a long-chain monoacylglycerol with demonstrated antimalarial properties. The document details the initial discovery from the plant Rourea minor, outlines the experimental protocols for its isolation and characterization based on available literature, and presents its known biological activity. Furthermore, this guide proposes a potential synthetic route and discusses the current understanding of its mechanism of action, while also highlighting areas for future research. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound (CAS No. 177602-14-1) is a naturally occurring monoacylglycerol that has garnered interest due to its potential as a therapeutic agent.[1][2] Its discovery stemmed from bioassay-guided fractionation of plant extracts in the search for novel antimalarial compounds. This guide aims to consolidate the existing knowledge on this molecule and provide a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Natural Occurrence

This compound was first isolated from the dried stems of the liana Rourea minor (Gaertn.) Aubl., a plant belonging to the Connaraceae family.[3][4] The discovery was the result of a bioassay-directed fractionation of a chloroform (B151607) extract of the plant material, which showed activity against Plasmodium falciparum.[3] In addition to Rourea minor, this compound has also been reported to be isolated from Caesalpinia decapetala (Roth) Alston.

Physicochemical Properties

While the primary literature provides limited explicit details on the physicochemical properties, some data can be inferred or are available from chemical databases.

| Property | Value/Description | Source |

| Molecular Formula | C₂₉H₅₈O₅ | Inferred from structure |

| Molecular Weight | 486.77 g/mol | Inferred from structure |

| CAS Number | 177602-14-1 | |

| Appearance | Not explicitly reported, likely a waxy solid | General property of long-chain lipids |

| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. | General property of long-chain lipids |

Experimental Protocols

Isolation from Rourea minor

The isolation of this compound was achieved through a multi-step bioassay-guided fractionation process. While the full detailed protocol from the original publication by He et al. (2006) is not publicly available, the general workflow can be reconstructed based on the abstract and common phytochemical techniques.

4.1.1. Plant Material and Extraction

-

Plant Material: Dried stems of Rourea minor.

-

Extraction: The dried plant material is ground and extracted with chloroform (CHCl₃) to obtain a crude extract.

4.1.2. Bioassay-Guided Fractionation

The crude chloroform extract is subjected to a series of chromatographic separations. At each stage, the resulting fractions are tested for their antimalarial activity to guide the subsequent purification steps.

-

Initial Fractionation: The crude extract is typically fractionated using column chromatography over silica (B1680970) gel with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Further Purification: Active fractions are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until a pure compound is obtained.

4.1.3. Structure Elucidation

The chemical structure of the isolated compound was determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to establish the carbon-hydrogen framework and the connectivity of the atoms.

Unfortunately, the specific spectroscopic data from the original discovery paper are not readily accessible.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be designed based on established methods for the synthesis of monoacylglycerols and long-chain ω-hydroxy fatty acids.

Step 1: Synthesis of 26-Hydroxyhexacosanoic Acid This could be achieved through various methods, including the chain extension of a shorter ω-hydroxy fatty acid or the selective terminal hydroxylation of hexacosanoic acid.

Step 2: Protection of the Hydroxyl Groups The two hydroxyl groups of 26-hydroxyhexacosanoic acid would need to be differentially protected to allow for selective esterification with glycerol (B35011).

Step 3: Esterification with a Protected Glycerol Derivative The protected 26-hydroxyhexacosanoic acid would then be coupled with a suitably protected glycerol molecule, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol).

Step 4: Deprotection The final step would involve the removal of all protecting groups to yield this compound.

Biological Activity

This compound has demonstrated in vitro activity against the malaria parasite, Plasmodium falciparum.

| Parameter | Value | Organism | Source |

| IC₅₀ | Weak activity (specific value not available in abstract) | Plasmodium falciparum |

It is important to note that the original publication describes the activity as "weak".

Mechanism of Action and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the mechanism of action or any signaling pathways directly modulated by this compound. The antimalarial activity of other monoacylglycerols has been attributed to various mechanisms, including disruption of parasite cell membranes and inhibition of essential enzymes. However, further research is required to determine the specific mode of action for this long-chain derivative.

Visualizations

Experimental Workflow: Isolation from Rourea minor

Caption: Bioassay-guided isolation of this compound.

Proposed Synthetic Pathway

Caption: A proposed synthetic route for this compound.

Conclusion and Future Directions

This compound represents an interesting natural product with potential for further investigation in the field of antimalarial drug discovery. While its initial discovery and basic biological activity have been reported, significant gaps in our knowledge remain. Future research should focus on:

-

Re-isolation and Full Characterization: Obtaining a complete set of physicochemical and spectroscopic data for this compound.

-

Total Synthesis: Developing an efficient and scalable synthetic route to enable further biological studies.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this molecule in Plasmodium falciparum.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to identify key structural features required for its biological activity and to potentially enhance its potency.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Pivotal Role of 1-(26-Hydroxyhexacosanoyl)-glycerol in the Architecture of Plant Cutin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The plant cuticle stands as a formidable barrier, the first line of defense against a barrage of environmental stressors. Central to its protective function is cutin, a complex lipid polyester (B1180765). This technical guide delves into the core of cutin's molecular framework, focusing on the integral role of 1-(26-Hydroxyhexacosanoyl)-glycerol, a key monoacylglycerol precursor in the biosynthesis of this vital biopolymer. Understanding its synthesis, incorporation, and impact on cutin's properties is paramount for developing novel strategies in crop protection and drug delivery.

The Molecular Architecture of Plant Cutin

Plant cutin is a polyester primarily composed of C16 and C18 omega-hydroxy fatty acids and their derivatives, cross-linked by ester bonds to form a three-dimensional network.[1][2] Glycerol (B35011) serves as a crucial branching agent, esterified to these fatty acid monomers, thereby contributing to the polymer's complex and resilient structure.[3][4] While C16 and C18 fatty acids are the most common constituents, the presence of very-long-chain fatty acids (VLCFAs), such as 26-hydroxyhexacosanoic acid, plays a significant, though less ubiquitous, role in defining the specific properties of the cuticle in certain plant species and organs.[5]

Biosynthesis of Cutin Monomers: The Central Role of Glycerol-3-Phosphate Acyltransferases (GPATs)

The synthesis of cutin monomers is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of epidermal cells. A key family of enzymes, the glycerol-3-phosphate acyltransferases (GPATs), is essential for the esterification of activated fatty acids to a glycerol backbone. Specifically, a unique subfamily of bifunctional GPATs possesses both sn-2-specific glycerol-3-phosphate:acyl-CoA acyltransferase and phosphatase activities, leading to the formation of 2-monoacylglycerols.

The biosynthesis of this compound follows this general pathway, where 26-hydroxyhexacosanoic acid, a C26 VLCFA, is the acyl donor. While the specific GPATs responsible for acylating VLCFAs for cutin synthesis are still under active investigation, the established role of GPATs in incorporating other fatty acids into monoacylglycerol precursors provides a strong model.

Signaling Pathway for Cutin Precursor Biosynthesis

Caption: Biosynthesis pathway of this compound.

Quantitative Analysis of Cutin Monomers

The composition of cutin varies significantly between plant species, organs, and developmental stages. Quantitative analysis is crucial for understanding the functional significance of different monomers. The data below summarizes typical cutin monomer compositions from various plant sources, highlighting the prevalence of C16 and C18 monomers and the less frequent but significant presence of VLCFAs in specific cases.

| Plant Species | Organ | Major Monomers | This compound Derivative (26-Hydroxyhexacosanoic acid) % of Total Monomers | Reference |

| Arabidopsis thaliana | Leaf/Stem | C16 and C18 dicarboxylic acids | Not typically reported as a major component | |

| Olea europaea (Olive) | Fruit | 9(10),16-dihydroxy hexadecanoic acid, 9,10,18-trihydroxy octadecanoic acid | Present, with hexacosanoic acid (C26) being a notable component of cuticular waxes | |

| Citrus unshiu (Mandarin) | Fruit | Cinnamic acids, hexadecanedioic acid | Not reported as a major component | |

| Solanum lycopersicum (Tomato) | Fruit | C16 monomers, primarily 9(10),16-dihydroxy hexadecanoic acid | Not reported as a major component |

Experimental Protocols for Cutin Analysis

Accurate characterization of cutin composition requires robust experimental protocols. The following outlines a standard workflow for the analysis of cutin monomers, including this compound.

Experimental Workflow for Cutin Monomer Analysis

References

- 1. Cutin - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Cuticle Structure in Relation to Chemical Composition: Re-assessing the Prevailing Model [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Biology, Composition and Physiological Functions of Cuticle Lipids in Fleshy Fruits [mdpi.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(26-Hydroxyhexacosanoyl)-glycerol

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 1-(26-Hydroxyhexacosanoyl)-glycerol in a tandem mass spectrometer is expected to proceed through several key pathways, primarily dictated by the ionization mode (positive or negative) and the functional groups present in the molecule: the glycerol (B35011) headgroup, the ester linkage, and the terminal hydroxyl group on the fatty acyl chain.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ion mode, the molecule will typically be observed as a protonated species, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion is predicted to induce fragmentation at the most labile bonds. The primary fragmentation pathway for monoacylglycerols is the neutral loss of the glycerol headgroup.[1]

Key Predicted Fragment Ions in Positive Mode:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss |

| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of a water molecule, likely from the hydroxyl group. |

| [M+H]⁺ | [M+H - C₃H₈O₃]⁺ | Neutral loss of the entire glycerol molecule.[1] |

| [M+H]⁺ | [C₂₆H₅₂O₃ + H]⁺ | Acylium ion formed by cleavage of the ester bond. |

The fragmentation can be visualized as a series of logical steps initiated by protonation.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, the molecule will be deprotonated to form [M-H]⁻. Fragmentation of this precursor ion is expected to provide more detailed information about the structure of the long-chain fatty acid.

Key Predicted Fragment Ions in Negative Mode:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |

| [M-H]⁻ | [C₂₆H₅₁O₄]⁻ | Carboxylate anion of 26-hydroxyhexacosanoic acid. |

| [M-H]⁻ | Various | Ions resulting from cleavages along the fatty acyl chain. |

The fragmentation in negative mode is particularly useful for confirming the fatty acid composition.

Experimental Protocols

As direct analysis of this long-chain monoacylglycerol may be challenging, derivatization is often employed to improve chromatographic separation and the specificity of mass spectrometric fragmentation. The analysis of structurally similar compounds, such as cutin monomers, frequently involves derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

Sample Preparation and Derivatization

A plausible workflow for the analysis of this compound would involve the following steps:

-

Extraction: Lipid extraction from the biological matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

-

Purification: Isolation of the monoacylglycerol fraction using techniques like solid-phase extraction (SPE) or thin-layer chromatography (TLC).

-

Derivatization: To enhance volatility and thermal stability for GC-MS analysis, the hydroxyl groups (on both the glycerol and the fatty acid) can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Mass Spectrometry Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, the sample can be introduced into a GC-MS system. The electron ionization (EI) source will generate fragment ions that are highly characteristic of the silylated molecule. Key fragments would include ions corresponding to the silylated glycerol moiety and fragments arising from cleavage along the silylated fatty acyl chain.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analysis of the underivatized molecule, reverse-phase LC coupled to a tandem mass spectrometer with electrospray ionization (ESI) would be the method of choice. This allows for the selection of the precursor ion ([M+H]⁺ or [M-H]⁻) and its subsequent fragmentation to generate the product ion spectra described in section 1.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a rich source of structural information. In positive ion mode, the characteristic neutral loss of the glycerol headgroup is expected to be a dominant feature. In negative ion mode, fragmentation will likely provide detailed insights into the long-chain ω-hydroxy fatty acid. For robust and sensitive analysis, especially in complex biological samples, a derivatization strategy followed by GC-MS is a well-established approach for related molecules. The theoretical framework and experimental considerations presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar long-chain lipid molecules.

References

- 1. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined use of cutinase and high-resolution mass-spectrometry to query the molecular architecture of cutin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

1-(26-Hydroxyhexacosanoyl)-glycerol: A Comprehensive Technical Review of Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(26-Hydroxyhexacosanoyl)-glycerol is a monoacylglycerol that has been identified as a constituent of the plant Rourea minor. This technical guide provides a detailed overview of the current scientific understanding of its potential therapeutic effects, with a primary focus on its documented antimalarial activity. The document summarizes key quantitative data, outlines experimental methodologies, and presents relevant signaling pathways to facilitate further research and development in this area. While the direct therapeutic investigation of this specific molecule is limited, this guide also explores the broader context of long-chain monoacylglycerol bioactivity to inform on potential, yet unexplored, therapeutic avenues.

Introduction

Monoacylglycerols (MAGs) are important biological molecules that serve as intermediates in the metabolism of fats and as signaling molecules.[1][2] They consist of a glycerol (B35011) molecule esterified to a single fatty acid. The biological activity of MAGs can vary significantly depending on the nature of the fatty acid chain. This compound is a unique MAG containing a long-chain C26 hydroxy fatty acid. Its discovery and initial biological screening have opened the door to investigating its potential as a therapeutic agent.

Therapeutic Effects: State of the Science

The current body of scientific literature on the therapeutic effects of this compound is primarily focused on its antimalarial properties.

Antimalarial Activity

This compound has been identified as a compound with in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.[3]

Table 1: In Vitro Antimalarial Activity of this compound

| Compound | Parasite Strain | IC50 (µM) | Reference |

| This compound | Plasmodium falciparum | 9.48 | [3] |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The reported IC50 value of 9.48 µM suggests a moderate level of antimalarial potency.[3] It is important to note that the original research article by He et al. (2006) described this activity as "weak". This characterization may be relative to other highly potent antimalarial compounds. Further studies are warranted to fully elucidate its potential in this therapeutic area, including in vivo efficacy and mechanism of action.

Experimental Protocols

Isolation of this compound from Rourea minor

A detailed experimental protocol for the isolation of this compound is described in the primary literature. The general workflow is as follows:

Caption: General workflow for the isolation of this compound.

In Vitro Antimalarial Assay

The in vitro antiplasmodial activity is typically assessed using a SYBR Green I-based fluorescence assay.

Methodology:

-

Parasite Culture: Plasmodium falciparum (e.g., chloroquine-sensitive or resistant strains) is cultured in human erythrocytes in a suitable culture medium.

-

Drug Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Assay Procedure:

-

Synchronized ring-stage parasites are seeded in a 96-well microtiter plate.

-

The serially diluted compound is added to the wells.

-

The plate is incubated for a defined period (e.g., 72 hours) under controlled atmospheric conditions.

-

-

Fluorescence Measurement:

-

SYBR Green I dye, which intercalates with parasite DNA, is added to each well.

-

Fluorescence is measured using a microplate reader. The intensity of the fluorescence is proportional to the number of viable parasites.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for the in vitro antimalarial assay.

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of action for this compound has not been elucidated, understanding the general signaling roles of monoacylglycerols can provide a framework for future investigation.

Monoacylglycerols are key players in lipid signaling, most notably through the endocannabinoid system. The enzyme monoacylglycerol lipase (B570770) (MAGL) is responsible for the hydrolysis of monoacylglycerols, including the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including anti-inflammatory and analgesic responses.

It is plausible that this compound could interact with this pathway, either as a substrate for MAGL, thereby competing with 2-AG, or through other currently unknown mechanisms.

References

In-Depth Technical Guide: Antimalarial Activity of 1-(26-Hydroxyhexacosanoyl)-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, necessitating the discovery and development of novel antimalarial agents with diverse mechanisms of action to combat the spread of drug-resistant Plasmodium falciparum strains. Natural products are a rich source of structurally unique and biologically active compounds that can serve as new therapeutic leads. This technical guide focuses on the antimalarial properties of 1-(26-Hydroxyhexacosanoyl)-glycerol, a long-chain fatty acyl glycerol (B35011) isolated from medicinal plants such as Caesalpinia decapetala and Isodon sculponeata.

This document provides a comprehensive overview of the available data on the antiplasmodial activity of this compound, details a representative experimental protocol for its evaluation, and explores a putative mechanism of action based on its chemical structure and existing research on related molecules. The information is presented to support further research and drug development efforts targeting this promising natural product.

Quantitative Data on Antiplasmodial Activity

The primary reported quantitative measure of the antiplasmodial activity of this compound is its half-maximal inhibitory concentration (IC50) against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. While the primary research article detailing this specific finding is not widely available in public databases, the compound is reported by chemical suppliers to be a potent antimalarial agent.

| Compound | Parasite Strain | Reported IC50 (µM) |

| This compound | Plasmodium falciparum (3D7) | 9.48[1] |

Experimental Protocols

The following is a detailed, representative protocol for determining the in vitro antiplasmodial activity of a compound like this compound using the SYBR Green I-based fluorescence assay. This method is widely used for screening antimalarial compounds and has been employed in studies of extracts from Caesalpinia decapetala.

In Vitro Antiplasmodial SYBR Green I-Based Fluorescence Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum.

Materials and Reagents:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes (O+)

-

Complete parasite culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)

-

This compound (test compound)

-

Chloroquine or Artemisinin (positive control)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100)

-

96-well black microplates

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Methodology:

-

Parasite Culture Synchronization: The P. falciparum culture is synchronized to the ring stage by treatment with 5% D-sorbitol.

-

Preparation of Test Plates:

-

The test compound, this compound, is dissolved in DMSO to prepare a stock solution.

-

Serial two-fold dilutions of the compound are prepared in the complete culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5% to avoid toxicity to the parasites.

-

Wells containing culture medium with DMSO but without the test compound serve as negative controls. Wells with a known antimalarial drug (e.g., chloroquine) serve as positive controls.

-

-

Inoculation of Parasites:

-

A parasite suspension is prepared with 2% parasitemia and 2% hematocrit in the complete culture medium.

-

180 µL of this parasite suspension is added to each well of the 96-well plate containing 20 µL of the diluted test compound, bringing the total volume to 200 µL.

-

-

Incubation: The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

-

Staining and Lysis:

-

100 µL of lysis buffer containing SYBR Green I (at a final dilution of 1:5000) is added to each well.

-

The plate is incubated in the dark at room temperature for 1 hour to allow for cell lysis and staining of parasite DNA.

-

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Data Analysis:

-

The fluorescence readings are corrected by subtracting the background fluorescence from uninfected erythrocytes.

-

The percentage of parasite growth inhibition is calculated relative to the negative control (DMSO-treated parasites).

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Putative Mechanism of Action

The precise molecular target of this compound in P. falciparum has not been elucidated. However, based on its chemical structure as a long-chain fatty acyl glycerol, a plausible mechanism of action is the disruption of the parasite's lipid metabolism. P. falciparum relies on both the salvage of host fatty acids and its own de novo fatty acid synthesis via the type II fatty acid synthase (FAS-II) pathway, which is distinct from the human type I FAS pathway and located in the parasite's apicoplast.

Two potential targets within this metabolic network are:

-

Acyl-CoA Synthetase (ACS): These enzymes are crucial for activating fatty acids by converting them into acyl-CoA thioesters, a necessary step for their incorporation into complex lipids and for their degradation. Inhibition of ACS would disrupt the parasite's ability to utilize both scavenged and newly synthesized fatty acids, leading to a breakdown in membrane biogenesis and energy storage.

-

Type II Fatty Acid Synthase (FAS-II) Pathway Enzymes: this compound or its metabolites could act as a substrate or feedback inhibitor for one of the enzymes in the FAS-II pathway, thereby halting the synthesis of essential fatty acids required for parasite development and proliferation.

The proposed signaling pathway below illustrates the potential interference of this compound with the parasite's fatty acid metabolism.

Conclusion and Future Directions

This compound demonstrates potent in vitro activity against P. falciparum, making it a valuable natural product lead for antimalarial drug discovery. The key areas for future research include:

-

Isolation and Confirmation: Further isolation of this compound from its natural sources and confirmation of its antiplasmodial activity by multiple independent laboratories.

-

Mechanism of Action Studies: Elucidation of the specific molecular target(s) within the parasite. Studies could focus on its effects on the FAS-II pathway enzymes and acyl-CoA synthetases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to identify the key structural features required for its antimalarial activity and to optimize its potency and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity: Evaluation of the compound's efficacy and safety in animal models of malaria.

Addressing these research questions will be crucial in determining the therapeutic potential of this compound as a novel antimalarial agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(26-Hydroxyhexacosanoyl)-glycerol Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(26-Hydroxyhexacosanoyl)-glycerol is a monoacylglycerol containing a long-chain omega-hydroxy fatty acid.[1][2] Molecules of this class are of significant interest in biomedical research due to their structural similarity to endogenous signaling lipids. The presence of a terminal hydroxyl group on the fatty acid chain introduces unique polarity and potential for further functionalization, making them valuable tools for studying lipid metabolism, signaling pathways, and as potential therapeutic agents. The synthesis of a pure standard of this compound is crucial for accurate biological testing and for the development of analytical methods for its detection and quantification in biological matrices.

This document provides a detailed protocol for the chemical synthesis of this compound, including the preparation of protected intermediates, coupling reactions, and final deprotection and purification steps. The presented methodology is designed to be accessible to researchers with a background in organic synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized this compound standard and its intermediates.

| Compound | Step | Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (%) |

| 1 | 1 | 26-Hydroxyhexacosanoic acid | 26-(Benzyloxy)hexacosanoic acid | C33H58O3 | 502.81 | 1.25 | 1.18 | 94 | >95 |

| 2 | 2 | 26-(Benzyloxy)hexacosanoic acid | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 26-(benzyloxy)hexacosanoate | C39H68O5 | 616.96 | 1.53 | 1.38 | 90 | >95 |

| 3 | 3 | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 26-(benzyloxy)hexacosanoate | 1-(26-(Benzyloxy)hexacosanoyl)-glycerol | C36H64O5 | 576.90 | 1.43 | 1.29 | 90 | >95 |

| 4 | 4 | 1-(26-(Benzyloxy)hexacosanoyl)-glycerol | This compound | C29H58O5 | 486.77 | 1.21 | 1.03 | 85 | >98 |

Experimental Protocols

The synthesis of this compound is accomplished in four main steps, as illustrated in the experimental workflow diagram below.

Step 1: Protection of 26-Hydroxyhexacosanoic Acid

The terminal hydroxyl group of 26-hydroxyhexacosanoic acid is protected as a benzyl (B1604629) ether to prevent its participation in subsequent reactions.

Materials:

-

26-Hydroxyhexacosanoic acid (1.0 g, 2.33 mmol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (0.14 g, 3.50 mmol)

-

Benzyl bromide (0.44 g, 2.56 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, suspend 26-hydroxyhexacosanoic acid in anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 26-(benzyloxy)hexacosanoic acid (1 ), which can be used in the next step without further purification if deemed sufficiently pure by TLC analysis.

Step 2: Esterification with Solketal

The protected fatty acid is esterified with (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal) to form the protected monoacylglycerol.

Materials:

-

26-(Benzyloxy)hexacosanoic acid (1 ) (1.18 g, 2.35 mmol)

-

(R)-(-)-Solketal (0.34 g, 2.58 mmol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (0.58 g, 2.82 mmol)

-

4-(Dimethylamino)pyridine (DMAP) (0.03 g, 0.24 mmol)

-

Anhydrous Dichloromethane (DCM) (30 mL)

Procedure:

-

Dissolve 26-(benzyloxy)hexacosanoic acid, solketal, and DMAP in anhydrous DCM in a round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 26-(benzyloxy)hexacosanoate (2 ).

Step 3: Deprotection of the Acetonide Group

The isopropylidene protecting group (acetonide) on the glycerol (B35011) backbone is removed under mild acidic conditions.

Materials:

-

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 26-(benzyloxy)hexacosanoate (2 ) (1.38 g, 2.24 mmol)

-

Acetic acid (80% aqueous solution) (20 mL)

Procedure:

-

Dissolve the protected monoacylglycerol in 80% aqueous acetic acid.

-

Stir the solution at 40 °C for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield 1-(26-(benzyloxy)hexacosanoyl)-glycerol (3 ).

Step 4: Deprotection of the Benzyl Ether

The final deprotection step involves the removal of the benzyl ether from the terminal hydroxyl group via catalytic hydrogenolysis to yield the target compound.

Materials:

-

1-(26-(Benzyloxy)hexacosanoyl)-glycerol (3 ) (1.29 g, 2.23 mmol)

-

Palladium on carbon (Pd/C), 10 wt. % (0.13 g)

-

Ethyl acetate (30 mL)

-

Methanol (10 mL)

-

Hydrogen gas (H2)

Procedure:

-

Dissolve the benzyl-protected monoacylglycerol in a mixture of ethyl acetate and methanol.

-

Add Pd/C catalyst to the solution.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product by silica gel column chromatography (eluent: chloroform/methanol gradient) to afford pure this compound (4 ).

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of this compound.

Representative Signaling Pathway

While the specific signaling pathways involving this compound are a subject of ongoing research, it may act as a precursor to or a modulator of pathways involving other bioactive lipids, such as endocannabinoids or lysophosphatidic acids. The following diagram illustrates a generalized lipid signaling pathway.

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway involving lipid messengers.

References

Application Notes and Protocols for the Quantification of 1-(26-Hydroxyhexacosanoyl)-glycerol in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(26-Hydroxyhexacosanoyl)-glycerol is a monoacylglycerol containing a very long-chain omega-hydroxy fatty acid, 26-hydroxyhexacosanoic acid. While research into the specific biological roles of this molecule is ongoing, its unique structure suggests potential involvement in lipid signaling, membrane biology, and energy metabolism. Accurate quantification of this compound in various biological matrices is essential for elucidating its physiological and pathological significance. These application notes provide a detailed protocol for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Quantitative Data Summary

As of the latest literature review, specific quantitative data for endogenous this compound in biological samples is not widely published. The following table is provided as a template for researchers to summarize their experimental findings and facilitate comparison across different studies and sample types.

| Biological Matrix | Sample Type (e.g., Plasma, Tissue) | Condition (e.g., Healthy Control, Disease Model) | Mean Concentration (ng/mL or ng/g) | Standard Deviation | N (Sample Size) | Reference |

| Example: Human Plasma | K2EDTA | Healthy Volunteer | Enter Data | Enter Data | Enter Data | Cite Your Work |

| Example: Mouse Liver | Tissue Homogenate | Wild-Type | Enter Data | Enter Data | Enter Data | Cite Your Work |

| Example: Cell Culture | Cell Lysate | Treated vs. Untreated | Enter Data | Enter Data | Enter Data | Cite Your Work |

II. Experimental Protocols

This section details the recommended methodology for the extraction and quantification of this compound from biological samples.

A. Materials and Reagents

-

Reference Standard: this compound (Available from commercial suppliers such as ChemFaces and Pharmaffiliates).[1][2]

-

Internal Standard (IS): A suitable stable isotope-labeled monoacylglycerol (e.g., 1-palmitoyl-d5-glycerol) or a structurally similar odd-chain monoacylglycerol.

-

Solvents: LC-MS grade methanol (B129727), acetonitrile, isopropanol, chloroform, and water.

-

Formic Acid: LC-MS grade.

-

Butylated Hydroxytoluene (BHT)

-

Solid Phase Extraction (SPE) Cartridges: Reversed-phase (C18) or mixed-mode cartridges.

-

Biological Sample Collection Tubes: Appropriate for the sample type (e.g., K2EDTA tubes for plasma).

B. Experimental Workflow

C. Detailed Protocol

1. Standard and Internal Standard Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable organic solvent (e.g., methanol or chloroform:methanol 2:1 v/v) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Prepare a stock solution of the internal standard (IS) and a working solution at a fixed concentration to be spiked into all samples, standards, and quality controls.

2. Sample Preparation: Lipid Extraction (Folch Method)

-

For liquid samples (e.g., plasma, serum), use 50-100 µL. For tissue samples, use 10-20 mg of homogenized tissue.

-

Add the sample to a glass tube.

-

Add the internal standard working solution.

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT.

-

Vortex thoroughly for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from other lipids. For example, start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+). Monoacylglycerols are known to form protonated molecules [M+H]+.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

The precursor ion for this compound will be its [M+H]+ adduct. The exact m/z should be determined by direct infusion of the standard.

-

Product ions can be generated by the neutral loss of the glycerol (B35011) head group or fragmentation of the fatty acyl chain. These transitions must be optimized using the reference standard.

-

-

Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum sensitivity of the target analyte and internal standard.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for the analyte and the internal standard in all samples, calibration standards, and quality controls.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

-

Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

III. Signaling Pathway and Metabolism

This compound is formed from the esterification of glycerol with 26-hydroxyhexacosanoic acid. The formation of this very long-chain omega-hydroxy fatty acid is a key step. Very-long-chain fatty acids (VLCFAs) can undergo omega-oxidation, which provides an alternative pathway to the peroxisomal beta-oxidation for their degradation.[4] This pathway is initiated by cytochrome P450 enzymes.

The omega-oxidation of very-long-chain fatty acids is initiated by cytochrome P450 enzymes of the CYP4F family, such as CYP4F2 and CYP4F3B, which produce omega-hydroxy-VLCFAs.[4] The resulting 26-hydroxyhexacosanoic acid can then be esterified to a glycerol backbone to form this compound. This monoacylglycerol may then be further metabolized or incorporated into other lipids, or it may have specific signaling functions. The degradation of the omega-hydroxy-VLCFA can proceed via oxidation to a dicarboxylic acid.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Glycerol 1-(26-hydroxyhexacosanoate) | CAS:177602-14-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 1-(26-Hydroxyhexacosanoyl)-glycerol using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(26-Hydroxyhexacosanoyl)-glycerol is a long-chain monoacylglycerol containing the ω-hydroxy fatty acid, 26-hydroxyhexacosanoic acid. ω-hydroxy fatty acids are important biological molecules involved in the formation of the epidermal water barrier.[1] Their esterification to glycerol (B35011) suggests a role in lipid metabolism and signaling. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Biological Significance